1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(naphthalene-2-carbonyl)piperazine
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Overview
Description
Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring . They have been widely used in medicinal chemistry due to their diverse biological activities . Piperazines, on the other hand, are a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of triazolopyrimidines generally involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis of piperazines often involves the reaction of a secondary amine with a suitable reagent .Molecular Structure Analysis
Triazolopyrimidines have a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . Piperazines have a six-membered ring with two nitrogen atoms at opposite positions .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . Piperazines can also participate in various reactions due to the presence of the reactive nitrogen atoms .Physical and Chemical Properties Analysis
Triazolopyrimidines and piperazines have numerous useful properties like high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various cancers, including breast, ovarian, head, neck, and colon cancers .
Mode of Action
The compound interacts with its target, EGFR, by binding to it and inhibiting its function . This inhibition can prevent cancer cell proliferation and spread
Biochemical Pathways
The compound’s action on EGFR affects the downstream signaling pathways associated with this receptor . These pathways play crucial roles in cell survival, growth, and differentiation . By inhibiting EGFR, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and spread .
Result of Action
The compound shows potent anticancer activity, as evidenced by its ability to inhibit EGFR and disrupt its associated signaling pathways . This can lead to the inhibition of cancer cell proliferation and spread . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-25-18-17(23-24-25)19(22-13-21-18)26-8-10-27(11-9-26)20(28)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGZSRWKYJEKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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